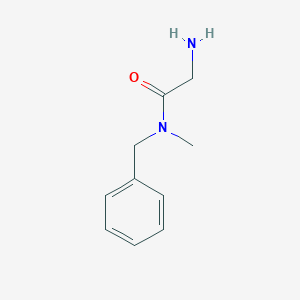

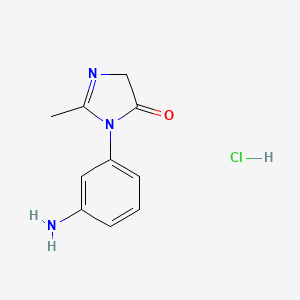

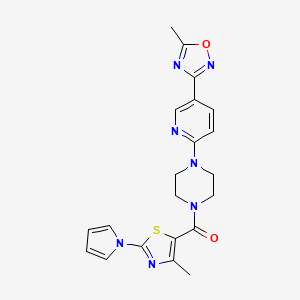

![molecular formula C15H20N2O5S B2658675 N-[2-(cyclopentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899980-46-2](/img/structure/B2658675.png)

N-[2-(cyclopentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(cyclopentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide, commonly known as CP 94253, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CP 94253 is a selective agonist for the 5-HT1B receptor, which is a subtype of the serotonin receptor. This receptor is involved in a variety of physiological processes, including mood regulation, pain perception, and cardiovascular function.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound’s structure suggests potential anticancer properties. Researchers have synthesized related indole derivatives and evaluated their effects on cancer cell lines. For instance, 1-benzo[1,3]dioxol-5-yl-indoles with 3-N-fused heteroaryl moieties were designed, synthesized, and tested against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cells. Notably, compounds like 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising anticancer activity with IC50 values ranging from 328 to 644 nM .

Tubulin Modulation

Indole-based compounds often target microtubules and tubulin proteins, crucial for cell division. By modulating microtubule assembly, these agents induce mitotic blockade and apoptosis. Investigating the utility of N-(2-(N-cyclopentylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide in this context could provide insights into its potential as an antitubulin agent .

Cytotoxicity Studies

Researchers have synthesized benzodioxole derivatives and evaluated their cytotoxic activity against cancer cell lines, including cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cells. While some compounds showed weak or negligible anticancer activity, further exploration of this compound’s cytotoxic effects is warranted .

Novel Diselenide Synthesis

A single report describes the synthesis of diselenide of benzo[d][1,3]dioxole. The compound 5-(2-(benzo[d][1,3]dioxol-6-yl)diselanyl)benzo[d][1,3]dioxole was synthesized using 5-bromobenzo[d][1,3]dioxole via Grignard methodology. Investigating its properties and potential applications could be valuable .

Structure–Activity Relationships

Understanding the structure–activity relationships (SAR) of indole-based anticancer molecules is crucial. By analyzing substituents at various positions (e.g., N1-benzo[1,3]dioxole group), researchers can optimize analogs for improved activity. Investigating SAR for N-(2-(N-cyclopentylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide may reveal valuable insights .

Bioisosteric Substituents

Exploring the effects of carboxyl, ethoxycarbonyl, carbamoyl, and tetrazolyl functional groups at the 2-position could enhance our understanding of substituent tolerance and potential modifications .

Eigenschaften

IUPAC Name |

N-[2-(cyclopentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S/c18-15(11-5-6-13-14(9-11)22-10-21-13)16-7-8-23(19,20)17-12-3-1-2-4-12/h5-6,9,12,17H,1-4,7-8,10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXMPHCLMWVXSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(cyclopentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

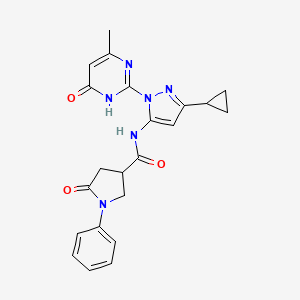

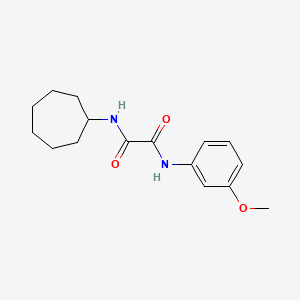

![2-(2-(Diethylamino)ethyl)-1-(4-isopropoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2658592.png)

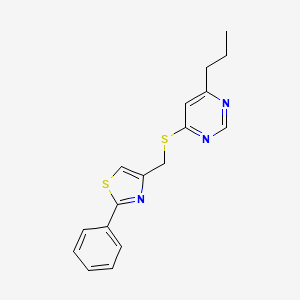

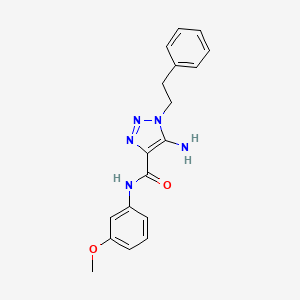

![N-[(1-Methylpyrrol-2-yl)methyl]-11-oxo-N-(thiophen-2-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2658593.png)

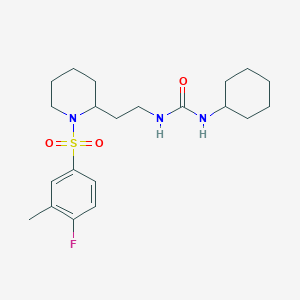

![Ethyl 4-[[2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2658605.png)

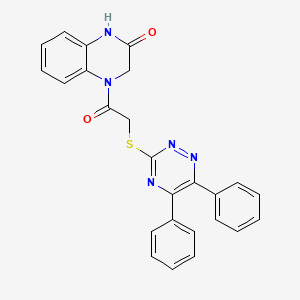

![6,7-dimethoxy-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-[4-(pyrrolidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2658610.png)